Home > Products > Screening Compounds P88197 > 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1256824-06-2

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-3164314
CAS Number: 1256824-06-2
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole derivative. 7-azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are a class of heterocyclic compounds that are structurally analogous to indoles, with a nitrogen atom replacing the carbon at the 7-position of the indole ring. This substitution significantly alters the electronic properties and reactivity of the molecule, making 7-azaindoles and their derivatives valuable building blocks in medicinal chemistry and materials science. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound features a bicyclic structure composed of a pyrrole ring fused to a pyridine ring. It is characterized by a bromine substituent at the 3-position, an ethyl group at the 2-position, and a methyl group at the 5-position. Notably, this compound was synthesized serendipitously during an attempt to synthesize a copper(II) halide dimer with 2-amino-5-methylpyridine. The synthesis involved a copper(II)-catalyzed Baeyer-Villiger oxidation of the solvent, 2-butanone, which generated acetate ions and facilitated the formation of the bicyclic ligand. []

Relevance: This compound shares the core pyrrolo[2,3-b]pyridine structure with 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of bromine and alkyl substituents on the pyrrole ring highlights the potential for similar electrophilic substitution reactions to occur in both compounds. []

2,3-Disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Description: These compounds represent a class of 7-azaindole derivatives characterized by a bromine substituent at the 5-position and various alkyl or aryl substituents at the 2- and 3-positions. They are synthesized using Fischer indole cyclization in polyphosphoric acid, which allows for the versatile incorporation of different substituents. []

Relevance: The 5-bromo-1H-pyrrolo[2,3-b]pyridine core structure of these compounds is analogous to 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The variation in 2- and 3-substituents demonstrates the potential for modifying the properties and reactivity of this scaffold. This suggests the possibility of synthesizing analogs of 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with different substituents at those positions to explore structure-activity relationships. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

Compound Description: This compound represents a novel type II CDK8 inhibitor. It exhibits potent activity against CDK8 with an IC50 value of 48.6 nM. Notably, it demonstrates significant antitumor activity against colorectal cancer in vivo. Mechanistically, it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signal and inducing cell cycle arrest. []

Relevance: This compound incorporates the 1H-pyrrolo[2,3-b]pyridine moiety, highlighting its potential as a pharmacophore in medicinal chemistry. While the 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not directly discussed in this context, the presence of a trifluoromethyl group in both compounds suggests potential similarities in their physicochemical properties and potential biological activities. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate

Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a potent and selective inhibitor of CSF1R. It exhibits antitumor activity by inhibiting the proliferation and survival of tumor-associated macrophages. Structurally, it comprises a central pyridine ring connected to a chlorinated pyrrolopyridine moiety and a trifluoromethyl-substituted pyridine ring. []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of a trifluoromethyl group on a pyridine ring in both molecules suggests potential similarities in their physicochemical properties. Further, the chlorine substituent on the pyrrolopyridine core highlights the feasibility of halogenation at different positions on this scaffold. []

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113)

Compound Description: FAUC 113 is a dopamine D4 antagonist. It exhibits high affinity for the dopamine D4 receptor and has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. []

Relevance: While not a direct structural analogue of 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, FAUC 113 is included in this list due to its role as a structural template in a Comparative Molecular Field Analysis (CoMFA) study that included dopamine D4 antagonists, specifically those containing the 1H-pyrrolo[2,3-b]pyridine scaffold. The CoMFA study aimed to understand the relationship between the structural features and biological activity of these antagonists. [] This suggests that insights gained from studying FAUC 113 and related D4 antagonists could provide valuable information for understanding the potential biological activity of 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its analogues, particularly if they were to be investigated for similar pharmacological targets.

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870)

Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist with potential antipsychotic effects. [] It is structurally related to FAUC 113, with the key difference being the replacement of the pyrazolo[1,5-a]pyridine core in FAUC 113 with a 1H-pyrrolo-[2,3-b]pyridine core in L-745,870.

Relevance: L-745,870 directly incorporates the 1H-pyrrolo-[2,3-b]pyridine scaffold, making it structurally analogous to 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. It was included in the aforementioned CoMFA study alongside FAUC 113 and other dopamine D4 antagonists. [] This suggests that the 1H-pyrrolo-[2,3-b]pyridine scaffold, whether substituted with a bromine and trifluoromethyl group like in 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine or with a [4-(4-chlorophenyl)piperazin-1-yl]methyl group like in L-745,870, could be a valuable starting point for the development of compounds with affinity for the dopamine D4 receptor.

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound is a radiolabeled derivative of L-745,870, designed for imaging dopamine D4 receptors in vivo using positron emission tomography (PET). It exhibits high affinity and selectivity for the D4 receptor. []

Relevance: This compound is a radiolabeled analogue of 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), further emphasizing the relevance of the 1H-pyrrolo-[2,3-b]pyridine scaffold in the context of dopamine D4 receptor ligands. While this specific compound is radiolabeled for imaging purposes, its existence highlights the possibility of developing radiolabeled versions of 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for similar applications, which could be valuable for studying its biodistribution and target engagement. []

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives with Variable Substituents on Phenyl Ring of Phenacyl Moiety

Compound Description: These compounds represent a series of 7-azaindole analogs with various substituents on the phenyl ring of a phenacyl moiety attached to the 7-azaindole core. They were synthesized to investigate their potential as cholinesterase (AChE and BChE) inhibitors and antiglycation agents. []

Relevance: These compounds highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold for exploring diverse biological activities. The study emphasized the impact of substituent size, electronic properties, and position on the phenyl ring on biological activity. This information could be valuable when considering modifications to the 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine structure to modulate its properties and potential applications. []

Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridine-3-carbonyl]-2,4-difluorophenyl}-amide

Compound Description: This compound is an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and is being investigated as a potential anticancer agent. [, , , , ]

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of halogens (chlorine and fluorine) in both compounds highlights the applicability of halogenation strategies in the synthesis and modification of these molecules. [, , , , ] Additionally, the fact that both compounds are being investigated for potential pharmaceutical applications emphasizes the versatility of this scaffold in medicinal chemistry.

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f)

Compound Description: Compound 1f is a nortopsentin analogue that demonstrated potent antitumor activity in peritoneal mesothelioma models. It functions as a cyclin-dependent kinase 1 (CDK1) inhibitor. []

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)

Compound Description: Similar to compound 1f, 3f is a nortopsentin analogue that exhibits promising antiproliferative activity against a range of human cancer cell lines. It induces apoptosis and causes cell cycle arrest in the G2/M phase. [, ]

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and highlights the potential of this core structure in developing anticancer agents. [, ]

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

Compound Description: Compound 1l is another potent nortopsentin analogue that displays significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. []

Relevance: Compound 1l reinforces the significance of the 1H-pyrrolo[2,3-b]pyridine scaffold in the context of antitumor drug discovery. The consistent activity observed across multiple nortopsentin analogues containing this scaffold underscores its potential as a valuable pharmacophore for developing novel therapeutics, potentially including analogs of 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2)

Compound Description: This compound is a deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

Relevance: Although it has a different arrangement of the pyrrole and pyridine rings compared to 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, this compound underscores the broader potential of fused pyrrole-pyridine scaffolds in medicinal chemistry. This emphasizes the importance of exploring different isomeric and substituted variations of these scaffolds for potential biological applications. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3)

Compound Description: Similar to compound 2, this compound is also a deaza analogue of 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, designed to explore structural variations and their impact on anxiolytic activity. []

Relevance: This compound, while not directly analogous to 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, further emphasizes the potential of modifying the pyrrolopyridine scaffold to fine-tune biological activities. It suggests that exploring different substitution patterns and functional groups on the 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core could lead to the discovery of new compounds with desired pharmacological properties. []

Classification
  • Chemical Family: Pyrrolopyridines
  • CAS Number: Not specified in the search results.
  • Molecular Formula: C_8H_5BrF_3N
  • Molecular Weight: Approximately 252.03 g/mol

The structure of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine positions it as a versatile scaffold for developing various biologically active compounds.

Synthesis Analysis

The synthesis of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods:

  1. Bromination of Pyrrolo[2,3-b]pyridine: This method typically involves the bromination of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine using brominating agents such as N-bromosuccinimide in solvents like dichloromethane or tetrahydrofuran. The conditions must be optimized to ensure selective bromination at the desired position.
  2. Palladium-Catalyzed Cross-Coupling Reactions: The compound can also be synthesized through palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, which allows for the introduction of various aryl groups. This method is particularly useful for modifying the trifluoromethyl group or other substituents on the pyrrole ring.

Technical Parameters

  • Temperature: Reactions are typically conducted at room temperature to elevated temperatures depending on the specific reaction.
  • Catalysts and Reagents: Commonly used catalysts include palladium(0) complexes, and bases like potassium carbonate or cesium carbonate are often employed.
  • Solvents: Dimethylformamide and dioxane are frequently used solvents in these reactions.
Molecular Structure Analysis

The molecular structure of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine features:

  • Pyrrole and Pyridine Rings: The fused rings provide a stable aromatic system contributing to the compound's chemical stability.
  • Bromine Atom: Positioned at the 4-position, this halogen can participate in nucleophilic substitution reactions.
  • Trifluoromethyl Group: The presence of the trifluoromethyl group significantly influences both electronic properties and lipophilicity, enhancing biological activity.

Structural Data

  • Bond Angles and Lengths: The bond lengths between carbon atoms in aromatic systems typically range from 1.33 Å to 1.39 Å, while C-F bonds in trifluoromethyl groups are around 1.35 Å.
  • Geometry: The compound exhibits a planar geometry conducive to π-stacking interactions with biological targets.
Chemical Reactions Analysis

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or alcohols under appropriate conditions.
  2. Cross-Coupling Reactions: Utilizing palladium catalysts, this compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form biaryl derivatives.

Common Reaction Conditions

  • Reagents: Aryl boronic acids for Suzuki reactions; amines for nucleophilic substitutions.
  • Solvents: Dimethylformamide is commonly used for cross-coupling reactions due to its ability to solvate both organic and inorganic species effectively.
Mechanism of Action

The mechanism of action for 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine often involves its role as a kinase inhibitor:

  • Inhibition of Kinase Activity: The compound binds to the ATP-binding site of specific kinases (e.g., fibroblast growth factor receptor), preventing phosphorylation and subsequent activation of downstream signaling pathways.

Biological Implications

This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Applications

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules targeting various diseases, including cancer and neurological disorders.
  2. Fluorescent Probes: Due to its unique structural features, it can be modified to develop fluorescent probes for biological imaging.
  3. Drug Discovery: Its derivatives have shown promise in targeting specific receptors such as dopamine receptors, making them candidates for treating psychiatric disorders.

Properties

CAS Number

1256824-06-2

Product Name

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14)

InChI Key

ANLSLNIHKSZKLF-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1Br)C(=CN2)C(F)(F)F

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.